N-(3,5-Dichlorophenyl)thietan-3-amine
Description
N-(3,5-Dichlorophenyl)thietan-3-amine is a structurally distinct compound characterized by a thietane ring (a four-membered sulfur-containing heterocycle) attached to an amine group, which is further substituted with a 3,5-dichlorophenyl moiety. The dichlorophenyl group introduces strong electron-withdrawing effects due to the meta-positioned chlorine atoms, while the thietane ring contributes unique steric and electronic properties. However, detailed synthetic routes, crystallographic data, and applications remain underreported in the literature.
Properties
Molecular Formula |
C9H9Cl2NS |
|---|---|
Molecular Weight |
234.14 g/mol |
IUPAC Name |
N-(3,5-dichlorophenyl)thietan-3-amine |
InChI |
InChI=1S/C9H9Cl2NS/c10-6-1-7(11)3-8(2-6)12-9-4-13-5-9/h1-3,9,12H,4-5H2 |
InChI Key |
HGHYMEOQEZEVDA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CS1)NC2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-Dichlorophenyl)thietan-3-amine typically involves the reaction of 3,5-dichloroaniline with thietan-3-one. The reaction is carried out under controlled conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and automated purification systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(3,5-Dichlorophenyl)thietan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thioether derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thioethers.
Substitution: Various substituted thietan-3-amine derivatives.
Scientific Research Applications
N-(3,5-Dichlorophenyl)thietan-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-(3,5-Dichlorophenyl)thietan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s dichlorophenyl group and thietane ring contribute to its binding affinity and specificity. It may inhibit or activate certain pathways, leading to its observed biological effects. For example, it has been shown to affect the energetics of Mycobacterium tuberculosis, making it a potential candidate for antibacterial therapy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following comparison focuses on compounds sharing key structural features with N-(3,5-Dichlorophenyl)thietan-3-amine, including meta-substituted aromatic rings, halogenated substituents, or analogous functional groups.
Table 1: Structural and Crystallographic Comparison
Key Comparative Insights
Substituent Effects on Electronic Properties The 3,5-dichlorophenyl group in this compound and N-(3,5-Dichlorophenyl)-2,2,2-TCA creates strong electron-withdrawing effects, polarizing the aromatic ring and influencing intermolecular interactions. For the thietan-3-amine analog, the amine group may engage in weaker hydrogen bonding compared to acetamides.
Steric and Conformational Differences
- The thietane ring introduces significant steric constraints due to its small, rigid structure. This contrasts with the flexible acetamide group in N-(3,5-Dichlorophenyl)-2,2,2-TCA, which adopts planar conformations stabilized by resonance . The phthalimide derivative features a planar aromatic system, enabling π-π stacking in polymer backbones.
Crystallographic Behavior
- N-(3,5-Dichlorophenyl)-2,2,2-TCA crystallizes in a triclinic system (space group P-1) with one molecule per asymmetric unit, reflecting reduced symmetry due to meta-dichloro substitution . By contrast, the thietan-3-amine derivative’s crystallography is unreported, but its bulkier thietane ring may favor denser packing or distinct space groups.
Reactivity and Applications N-(3,5-Dichlorophenyl)-2,2,2-TCA: Studied for solid-state geometry; its trichloroacetamide group is reactive in nucleophilic substitutions. 3-Chloro-N-phenyl-phthalimide: A monomer for high-performance polyimides, leveraging thermal stability from Cl substitution . this compound: Potential applications in agrochemicals or pharmaceuticals, though further studies are needed to confirm reactivity trends.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
